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molecular formula C8H19NO B8337381 2-(2-Ethylbutylamino)ethanol

2-(2-Ethylbutylamino)ethanol

Cat. No. B8337381
M. Wt: 145.24 g/mol
InChI Key: NOKBDAJUQHJICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481563B2

Procedure details

A mixture of 3-bromomethyl-pentane (6.0 g, 36.4 mmol) and ethanolamine (13 mL, 218 mmol) in ethanol (45 mL) was heated at 75° C. for 16 h. The reaction mixture was concentrated and the resulting residue was diluted with DCM (70 mL). The organic layer was partitioned with water (70 mL) and the aqueous layer extracted with DCM. Combined organic layers, dried over magnesium sulfate, filtered, and concentrated to give the title compound as an oil (4.90 g). 1H NMR (d6-DMSO, 400 MHz) δ (ppm): 3.44 (t, J=5.6 Hz, 2H), 2.54 (t, J=6.0 Hz, 2H), 2.40 (d, J=5.6 Hz, 2H), 1.31-1.25 (m, 5H), 0.83 (t, J=6.8 Hz, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[CH2:8]([CH2:10][NH2:11])[OH:9]>C(O)C>[CH2:4]([CH:3]([CH2:6][CH3:7])[CH2:2][NH:11][CH2:10][CH2:8][OH:9])[CH3:5]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrCC(CC)CC
Name
Quantity
13 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with DCM (70 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned with water (70 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CNCCO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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